1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
1-(2,4-Dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a piperazine derivative characterized by a sulfonamide group at the 1-position and a pyrazole-containing ethyl chain at the 4-position. The pyrazole-ethyl substituent introduces hydrogen-bonding capabilities and conformational flexibility, which may modulate interactions with biological targets such as enzymes or neurotransmitter transporters .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(16(2)14-15)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYCBNNYGWLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperazine ring: This step involves the alkylation of piperazine with a pyrazole derivative using a suitable alkylating agent.
Introduction of the dimethylphenylsulfonyl group: This is usually done via sulfonylation, where the piperazine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Piperazine Scaffolds
a. 1-(2,4-Dimethylbenzenesulfonyl)-4-phenylpiperazine
- Structure : Lacks the pyrazole-ethyl chain but retains the 2,4-dimethylbenzenesulfonyl group.
b. 1-(3,4-Dichlorobenzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)piperazine
- Structure : Features a dichlorobenzyl group instead of dimethylbenzenesulfonyl and a substituted pyrazole-sulfonyl group.
- Properties: The dichlorobenzyl group introduces halogen bonding, which can enhance receptor binding.
c. 1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-4-(1,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazine
Piperazine Derivatives with Heterocyclic Substituents
a. 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine
- Structure : Incorporates a benzodioxole moiety and difluorophenyl group.
- Properties : The benzodioxole group improves solubility via oxygen atoms, while fluorine atoms enhance electronegativity and bioavailability. Melting point: 169–170°C (HCl salt) .
b. 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)phenylcarbamate Derivatives
Sulfur-Containing Piperazine Analogues
a. 1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines
- Structure : Features pyridine rings instead of pyrazole.
- Properties : Pyridine’s nitrogen atoms enable stronger π-π stacking interactions. Sulfur-free analogs may exhibit reduced toxicity compared to thiol-containing derivatives .
b. 1-[2-[(4-Chlorophenyl)methoxy]ethyl]-4-(2-methoxyphenyl)piperazine
Physicochemical Data
Q & A
Q. Key Considerations :
- Reaction monitoring via TLC (e.g., hexane/ethyl acetate mixtures) ensures step completion .
- Inert atmospheres (N₂) minimize oxidation during alkylation .
Which analytical techniques are critical for characterizing this compound and its intermediates?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, including sulfonyl and pyrazole substituents .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Methodological Note : Combine multiple techniques to resolve ambiguities, such as overlapping NMR signals in complex heterocycles .
How does the sulfonyl group influence the compound’s reactivity and bioactivity?
Basic
The sulfonyl moiety enhances:
- Electrophilicity : Facilitates nucleophilic substitutions or enzyme interactions .
- Binding Affinity : Polar interactions with biological targets (e.g., receptors or enzymes) due to hydrogen bonding .
- Metabolic Stability : Reduces susceptibility to oxidative degradation compared to non-sulfonylated analogs .
Example : Sulfonyl-containing analogs exhibit improved IC₅₀ values in enzyme inhibition assays compared to methyl or acetyl derivatives .
How can researchers optimize the alkylation step to minimize side reactions?
Q. Advanced
- Solvent Choice : Use DMF for solubility but switch to DCM for reduced nucleophilicity interference .
- Temperature Control : Maintain 0–25°C to suppress elimination or over-alkylation .
- Stoichiometry : Excess alkylating agent (1.2–1.5 equiv.) drives reaction completion .
- Catalysts : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) improve click chemistry efficiency in pyrazole coupling .
Q. Advanced
- Pyrazole Substitution : 1H-pyrazole with ethyl/methyl groups enhances lipophilicity and CNS penetration .
- Sulfonyl vs. Methyl : Sulfonyl derivatives show 3–5x higher affinity for serotonin receptors than methyl analogs .
- Piperazine Flexibility : Ethyl spacers between piperazine and pyrazole improve conformational adaptability for target binding .
Case Study : Replacing sulfonyl with acetyl reduces anticancer activity by 50% in cell-based assays .
How can researchers address low yields due to synthetic impurities?
Q. Advanced
- Byproduct Analysis : Use HPLC-MS to identify dimers or oxidation products .
- Purification Tweaks : Gradient elution in chromatography (e.g., 5→20% EtOAc in hexane) resolves closely eluting impurities .
- Reagent Purity : Ensure anhydrous K₂CO₃ to prevent hydrolysis during sulfonylation .
How do substituents on the benzene ring (e.g., 2,4-dimethyl vs. cyclohexyl) affect biological activity?
Q. Advanced
Q. Advanced
- Case Example : Sulfonylation in DMF vs. DCM yields differing byproduct profiles.
- Resolution : Screen solvents (DMF, DCM, THF) with kinetic studies to identify optimal dielectric constant and nucleophilicity .
- Statistical Design : Use DoE (Design of Experiments) to evaluate temperature, solvent, and base interactions .
What strategies identify biological targets for this compound?
Q. Advanced
- Computational Docking : Screen against kinase or GPCR libraries using Glide or AutoDock .
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to infer pathways .
How can computational modeling guide the design of derivatives with improved properties?
Q. Advanced
- QSAR Models : Correlate logP, polar surface area, and H-bond donors with bioavailability .
- MD Simulations : Predict binding stability in enzyme active sites (e.g., >10 ns trajectories for ΔG calculations) .
- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 inhibition) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
